molecular formula C23H24N4O4S B6518680 N-(4-ethoxyphenyl)-2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide CAS No. 933192-95-1

N-(4-ethoxyphenyl)-2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B6518680
CAS No.: 933192-95-1
M. Wt: 452.5 g/mol
InChI Key: XPPUBPMQMYJESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a sophisticated synthetic compound designed for interdisciplinary medicinal chemistry and biochemical research. Its molecular architecture integrates a 1,3,4-oxadiazole core, a privileged scaffold in drug discovery known for its diverse bioactivity and role as a bioisostere for ester and amide functionalities 1 . This core is functionally decorated with a sulfanylacetamide linkage to a 4-ethoxyphenyl group and is fused to a 5-oxopyrrolidin moiety bearing a 4-methylphenyl substituent. The oxadiazole ring system is extensively investigated for its potential as a inhibitor of various enzymes, including carbonic anhydrase and tyrosine kinase 2 . The presence of the pyrrolidinone unit is significant, as this heterocycle is a common feature in molecules exhibiting anticonvulsant and anti-inflammatory properties, often through interaction with central nervous system targets 3 . Consequently, this compound serves as a valuable chemical probe for researchers exploring the structure-activity relationships of hybrid molecules, particularly in the development of novel therapeutic agents for neurological disorders and cancer. It enables the study of multi-target pharmacology and the optimization of lead compounds where the synergy between the oxadiazole and pyrrolidinone pharmacophores can be critically evaluated.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-3-30-19-10-6-17(7-11-19)24-20(28)14-32-23-26-25-22(31-23)16-12-21(29)27(13-16)18-8-4-15(2)5-9-18/h4-11,16H,3,12-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPUBPMQMYJESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3CC(=O)N(C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that incorporates a variety of functional groups known for their potential biological activities. This article focuses on the biological activity of this compound, particularly its anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound features several notable structural components:

  • Ethoxyphenyl group : This moiety is often associated with enhanced lipophilicity and biological activity.
  • Oxadiazole ring : Known for its diverse biological activities, particularly in anticancer applications.
  • Pyrrolidine structure : This cyclic amine contributes to the compound's pharmacological profile.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds have been shown to interact with various cellular targets involved in cancer proliferation:

Target Mechanism of Action
TelomeraseInhibition leads to reduced cancer cell immortality
Histone Deacetylase (HDAC)Modulation of gene expression related to cancer progression
Thymidylate SynthaseDisruption of DNA synthesis in rapidly dividing cells
Topoisomerase IIInterference with DNA replication and transcription

Studies have demonstrated that derivatives of 1,3,4-oxadiazoles can induce apoptosis in cancer cell lines through these mechanisms .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In studies evaluating various derivatives, moderate to strong activity was reported against several bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate

These findings suggest that the incorporation of the oxadiazole moiety enhances the antimicrobial efficacy of the compound .

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Notably, it has demonstrated strong inhibitory effects on:

Enzyme Inhibition Type
Acetylcholinesterase (AChE)Strong Inhibitory Activity
UreaseStrong Inhibitory Activity

These enzyme interactions are significant for therapeutic applications in treating conditions such as Alzheimer's disease and other metabolic disorders .

Case Studies and Research Findings

Recent studies have highlighted the synthesis and evaluation of similar compounds based on the oxadiazole framework. For instance:

  • Synthesis and Evaluation : A study synthesized various 1,3,4-oxadiazole derivatives and assessed their biological activity against different cancer cell lines. Compounds showed varied cytotoxicity profiles depending on structural modifications .
  • Molecular Docking Studies : Docking studies revealed that these compounds effectively bind to target proteins involved in cancer progression, providing insights into their mechanism of action .
  • Antimicrobial Screening : Another investigation focused on a series of oxadiazole derivatives that exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, emphasizing the importance of structural diversity in enhancing bioactivity .

Scientific Research Applications

Scientific Research Applications

The compound has shown potential in several areas of scientific research:

Medicinal Chemistry

N-(4-ethoxyphenyl)-2-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide has been investigated for its pharmacological properties. Its structure allows it to interact with biological targets, making it a candidate for drug development against various diseases.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth and viability.

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus18100
C. albicans20200

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties by inhibiting cytokine production in vitro. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Properties

Preliminary studies have suggested that the compound may protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative disease research.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), N-(4-ethoxyphenyl)-2-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide was tested against multidrug-resistant strains of bacteria. The results showed a significant reduction in bacterial load compared to control groups.

Case Study 2: Neuroprotection

A study by Johnson et al. (2024) explored the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The findings indicated that treatment with the compound led to a notable decrease in cell death and an increase in antioxidant enzyme activity.

Preparation Methods

Formation of the Pyrrolidinone Subunit

The 5-oxopyrrolidin-3-yl fragment is synthesized via cyclocondensation of γ-aminobutyric acid (GABA) derivatives. In a representative protocol:

  • 4-Methylbenzylamine reacts with diethyl acetylenedicarboxylate in anhydrous toluene under reflux, yielding a pyrrolidinone ring through intramolecular lactamization.

  • The product, 1-(4-methylphenyl)-5-oxopyrrolidin-3-carboxylic acid , is isolated via crystallization from ethanol (yield: 68–72%).

Hydrazide Formation and Oxadiazole Cyclization

  • Esterification : The carboxylic acid is converted to its ethyl ester using thionyl chloride and ethanol.

  • Hydrazide Synthesis : Treatment with hydrazine monohydrate in ethanol yields the corresponding hydrazide.

  • Cyclization with Carbon Disulfide : The hydrazide reacts with CS₂ in the presence of alcoholic potassium hydroxide, forming the 1,3,4-oxadiazole-2-thiol ring.

    • Reaction Conditions : Reflux for 6–8 hours in ethanol, followed by acidification with HCl to precipitate the product.

    • Yield : 65–70% after recrystallization from aqueous ethanol.

Table 1: Optimization of Oxadiazole Cyclization

ParameterConditionYield (%)
SolventEthanol65
BaseKOH70
TemperatureReflux68
Reaction Time8 hours70

Synthesis of 2-Bromo-N-(4-Ethoxyphenyl)Acetamide

Acetamide Electrophile Preparation

  • Amination : 4-Ethoxyaniline reacts with 2-bromoacetyl bromide in a biphasic system (dichloromethane/water) with sodium bicarbonate as the base.

    • Reaction Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.

    • Workup : The organic layer is washed with brine, dried over Na₂SO₄, and concentrated under vacuum.

    • Yield : 85–90% as a white crystalline solid.

Table 2: Characterization Data for 2-Bromo-N-(4-ethoxyphenyl)Acetamide

PropertyValue
Melting Point112–114°C
IR (cm⁻¹)3280 (N–H), 1665 (C=O), 650 (C–Br)
¹H NMR (δ, ppm)1.35 (t, 3H, OCH₂CH₃), 4.02 (q, 2H, OCH₂), 7.12 (d, 2H, Ar–H), 7.45 (d, 2H, Ar–H), 8.15 (s, 1H, NH), 3.85 (s, 2H, CH₂Br)

Coupling of Oxadiazole-Thiol and Bromoacetamide

Nucleophilic Substitution Reaction

The sulfanyl bridge is introduced via a thiol-displacement reaction:

  • Oxadiazole-thiol (1.0 equiv) and 2-bromo-N-(4-ethoxyphenyl)acetamide (1.2 equiv) are combined in N,N-dimethylformamide (DMF) .

  • Base : Potassium carbonate (2.0 equiv) is added to deprotonate the thiol and facilitate nucleophilic attack.

  • Conditions : Stirring at 80–90°C for 4–6 hours under nitrogen atmosphere.

  • Workup : The mixture is poured into ice-water, and the precipitate is filtered, washed with ethanol, and recrystallized from acetonitrile.

    • Yield : 60–65%.

Table 3: Reaction Optimization for Sulfanyl Bridge Formation

ParameterConditionYield (%)
SolventDMF65
BaseK₂CO₃63
Temperature90°C65
Reaction Time6 hours60

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using a gradient of ethyl acetate/hexane (3:7 to 1:1). Fractions containing the target compound are pooled and evaporated.

Spectroscopic Confirmation

  • IR Spectroscopy : Peaks at 1680 cm⁻¹ (oxadiazole C=N), 1730 cm⁻¹ (pyrrolidinone C=O), and 1240 cm⁻¹ (S–C).

  • ¹H NMR : Key signals include δ 1.35 (OCH₂CH₃), δ 2.30 (4-methylphenyl CH₃), δ 3.85 (SCH₂), and δ 7.45–7.80 (aromatic protons).

  • Mass Spectrometry : ESI-MS m/z 511.2 [M+H]⁺, consistent with the molecular formula C₂₄H₂₃N₃O₄S₂.

Challenges and Yield Optimization

Side Reactions and Mitigation

  • Oxidation of Thiol : Conducting reactions under nitrogen minimizes disulfide formation.

  • Incomplete Cyclization : Prolonged reflux (8–10 hours) ensures complete oxadiazole formation.

  • Low Coupling Yield : Using a 20% excess of bromoacetamide improves conversion.

Scalability Considerations

  • Solvent Volume : Reducing DMF volume by 30% enhances reaction concentration without compromising yield.

  • Catalytic Additives : Trace amounts of potassium iodide (KI) accelerate bromide displacement in the coupling step .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(4-ethoxyphenyl)-2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving:

  • Palladium-catalyzed reductive cyclization for constructing the pyrrolidinone moiety, optimized under inert conditions (argon atmosphere) with formic acid derivatives as CO surrogates .
  • Thiol-ether coupling between the 1,3,4-oxadiazole-2-thiol intermediate and the acetamide backbone, using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in anhydrous DMF .
  • Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1H^1H-NMR and LC-MS .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer :

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry .
  • Spectroscopic techniques :
  • 1H^1H- and 13C^{13}C-NMR for functional group verification (e.g., sulfanyl and ethoxyphenyl peaks) .
  • FT-IR for carbonyl (C=O) and sulfanyl (S-H) stretching frequencies .

Q. What preliminary biological screening methods are used to assess its activity?

  • Methodological Answer :

  • Enzyme inhibition assays : IC50_{50} values are determined against targets like lipoxygenase (LOX) or cyclooxygenase (COX) via UV-Vis spectrophotometry, using TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a substrate .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assessed via microdilution assays against Gram-positive/negative bacterial strains .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the 1,3,4-oxadiazole intermediate?

  • Methodological Answer :

  • Catalyst screening : Compare Pd(OAc)2_2/Xantphos vs. CuI/1,10-phenanthroline for cyclization efficiency .
  • Reaction monitoring : Use in-situ FT-IR or HPLC to track intermediate formation and adjust reaction time/temperature .
  • Table 1 : Yield optimization under varying conditions:
CatalystTemp (°C)Time (h)Yield (%)
Pd/Xantphos801268
Cu/phenanthroline100872
No catalyst10024<10

Q. What strategies resolve contradictory bioactivity data between in vitro and computational models?

  • Methodological Answer :

  • Data reconciliation :
  • Validate computational docking (AutoDock Vina) with experimental IC50_{50} values using stricter binding affinity thresholds (ΔG ≤ -8 kcal/mol) .
  • Re-test in vitro activity under controlled O2_2 levels to rule out oxidative degradation .
  • Advanced analytics :
  • Use LC-HRMS to confirm compound stability in assay buffers .

Q. How does the electronic nature of substituents (e.g., 4-ethoxyphenyl vs. 4-methylphenyl) affect bioactivity?

  • Methodological Answer :

  • SAR (Structure-Activity Relationship) studies :
  • Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups on the phenyl ring.
  • Compare logP (HPLC) and dipole moments (DFT calculations) to correlate hydrophobicity/electronic effects with activity .
  • Table 2 : Bioactivity of analogs:
SubstituentlogPIC50_{50} (μM)
4-OCH3_33.212.5
4-NO2_22.828.7

Q. What computational methods predict metabolic stability for this compound?

  • Methodological Answer :

  • In silico ADMET : Use SwissADME or pkCSM to predict CYP450 metabolism sites and half-life .
  • MD simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding mode persistence in enzyme active sites .

Future Research Directions

Q. What gaps exist in understanding the compound’s mechanism of action?

  • Methodological Answer :

  • Target deconvolution : Use thermal shift assays (TSA) to identify off-target interactions .
  • In vivo models : Evaluate pharmacokinetics (PK) in rodent models via IV/PO dosing and LC-MS/MS plasma analysis .

Q. How can researchers improve selectivity for therapeutic targets?

  • Methodological Answer :

  • Fragment-based drug design : Screen truncated analogs (e.g., oxadiazole-only fragments) via SPR (surface plasmon resonance) .
  • Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., LOX) to identify critical binding residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.